Ethyl 3-(3,5-difluorophenyl)-2-methylprop-2-enoate
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Overview
Description
Ethyl 3-(3,5-difluorophenyl)-2-methylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a methylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,5-difluorophenyl)-2-methylprop-2-enoate typically involves the esterification of 3-(3,5-difluorophenyl)-2-methylprop-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and increased efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,5-difluorophenyl)-2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: 3-(3,5-Difluorophenyl)-2-methylprop-2-enoic acid.
Reduction: 3-(3,5-Difluorophenyl)-2-methylpropan-1-ol.
Substitution: Various substituted difluorophenyl derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-(3,5-difluorophenyl)-2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,5-difluorophenyl)-2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The difluorophenyl group can participate in interactions with aromatic binding sites in proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3,5-dichlorophenyl)-2-methylprop-2-enoate
- Ethyl 3-(3,5-dibromophenyl)-2-methylprop-2-enoate
- Ethyl 3-(3,5-dimethylphenyl)-2-methylprop-2-enoate
Uniqueness
Ethyl 3-(3,5-difluorophenyl)-2-methylprop-2-enoate is unique due to the presence of fluorine atoms, which can significantly alter the compound’s reactivity and interactions compared to its chloro, bromo, and methyl analogs. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.
Properties
CAS No. |
184588-91-8 |
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Molecular Formula |
C12H12F2O2 |
Molecular Weight |
226.22 g/mol |
IUPAC Name |
ethyl 3-(3,5-difluorophenyl)-2-methylprop-2-enoate |
InChI |
InChI=1S/C12H12F2O2/c1-3-16-12(15)8(2)4-9-5-10(13)7-11(14)6-9/h4-7H,3H2,1-2H3 |
InChI Key |
WPRHMUOTOGJMCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC(=C1)F)F)C |
Origin of Product |
United States |
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